Urea, N-nitroso-N-undecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-nitroso-N-undecyl- is a compound belonging to the class of N-nitrosoureas. These compounds are characterized by the presence of a nitroso group (R-NO) attached to a urea moiety. N-nitrosoureas are known for their diverse chemical and biological properties, making them significant in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-substituted ureas, including Urea, N-nitroso-N-undecyl-, can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient, mild, and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . Industrial production methods often prioritize economy and ease of execution, sometimes at the expense of environmental considerations .
Chemical Reactions Analysis
Urea, N-nitroso-N-undecyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the reaction of N-nitrosoureas with nucleophiles can lead to the formation of different products depending on the reaction conditions . The major products formed from these reactions can include other N-substituted ureas, amines, and other nitrogen-containing compounds.
Scientific Research Applications
Urea, N-nitroso-N-undecyl- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of other important chemicals . In biology and medicine, N-nitrosoureas are known for their antineoplastic properties and are used in chemotherapy for the treatment of various cancers . They are particularly effective in treating brain tumors due to their ability to cross the blood-brain barrier . In industry, N-nitrosoureas are used in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-nitrosoureas, including Urea, N-nitroso-N-undecyl-, involves the alkylation of DNA and proteins . This alkylation process interferes with DNA replication and transcription, leading to cell death. The molecular targets of N-nitrosoureas include DNA, RNA, and various proteins involved in cell cycle regulation . The pathways involved in their mechanism of action include the induction of DNA damage response pathways and the inhibition of DNA repair mechanisms .
Comparison with Similar Compounds
N-nitrosoureas are a unique class of compounds with distinct properties compared to other similar compounds. Some similar compounds include N-nitrosamines, N-nitrosocarbamates, and N-nitrosoguanidines . While all these compounds contain a nitroso group, their chemical structures and properties differ. For example, N-nitrosamines are known for their carcinogenic properties, while N-nitrosocarbamates and N-nitrosoguanidines have different chemical reactivities and biological activities . Urea, N-nitroso-N-undecyl-, like other N-nitrosoureas, is unique in its ability to cross the blood-brain barrier and its use in chemotherapy .
Properties
CAS No. |
71752-67-5 |
---|---|
Molecular Formula |
C12H25N3O2 |
Molecular Weight |
243.35 g/mol |
IUPAC Name |
1-nitroso-1-undecylurea |
InChI |
InChI=1S/C12H25N3O2/c1-2-3-4-5-6-7-8-9-10-11-15(14-17)12(13)16/h2-11H2,1H3,(H2,13,16) |
InChI Key |
NAUXWGBUEVOAKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN(C(=O)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.